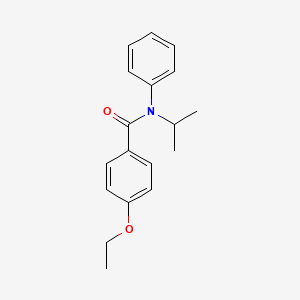
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico típicamente implica la condensación de hidrazinas apropiadas con 1,3-dicetonas o sus equivalentes. Un método común es la reacción de 2-metoxifenilhidrazina con 1,3-difenil-1,3-propanodiol en condiciones ácidas para formar el anillo de pirazol. La reacción generalmente se lleva a cabo en un solvente como etanol o ácido acético a temperaturas elevadas.
Métodos de producción industrial
Para la producción industrial, la síntesis se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y el catalizador. El uso de reactores de flujo continuo también puede mejorar la eficiencia y el rendimiento del proceso. La purificación del producto final generalmente se logra mediante recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio para producir alcoholes o aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Halogenación con bromo o cloro en presencia de un catalizador como cloruro de hierro (III).
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora como un compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando un complejo estable, bloqueando así el sitio activo de la enzima. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-Fenil-3-(2-metoxifenil)-1H-pirazolo-5-carboxílico: Estructura similar pero con diferentes patrones de sustitución.
Ácido 1-(2-Hidroxifenil)-3-fenil-1H-pirazolo-5-carboxílico: Contiene un grupo hidroxilo en lugar de un grupo metoxi.
Ácido 1-(2-Metoxifenil)-3-metil-1H-pirazolo-5-carboxílico: Grupo metilo en lugar de un grupo fenilo.
Singularidad
El ácido 1-(2-Metoxifenil)-3-fenil-1H-pirazolo-5-carboxílico es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de ambos grupos metoxi y fenilo proporciona un entorno electrónico distinto, afectando sus interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(17(20)21)11-13(18-19)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) |
Clave InChI |
AYNNBICVGNEDQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)


![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)



![[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12021536.png)

